molecular formula C21H17IN2O4 B7748984 (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-iodobenzoate

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-iodobenzoate

Cat. No.: B7748984
M. Wt: 488.3 g/mol
InChI Key: ACCVXFYOAJLYEJ-RVDMUPIBSA-N
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Description

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-iodobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allylamino group, a cyano group, a methoxyphenyl group, and an iodobenzoate moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-iodobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Allylamino Intermediate: The allylamino group is introduced through a nucleophilic substitution reaction using an appropriate allylamine and a suitable leaving group.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a cyanide source.

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.

    Coupling with 2-Iodobenzoate: The final step involves the coupling of the methoxyphenyl intermediate with 2-iodobenzoate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-iodobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The allylamino group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets. The methoxyphenyl and iodobenzoate moieties can enhance the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Benzene: A simple aromatic compound with similar aromatic properties.

    Toluene: An aromatic compound with a methyl group, similar in reactivity.

    Ethylbenzene: An aromatic compound with an ethyl group, similar in reactivity.

    Xylene: An aromatic compound with two methyl groups, similar in reactivity.

    Styrene: An aromatic compound with a vinyl group, similar in reactivity.

    Benzaldehyde: An aromatic compound with an aldehyde group, similar in reactivity.

Uniqueness

(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-iodobenzoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O4/c1-3-10-24-20(25)15(13-23)11-14-8-9-18(19(12-14)27-2)28-21(26)16-6-4-5-7-17(16)22/h3-9,11-12H,1,10H2,2H3,(H,24,25)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCVXFYOAJLYEJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC=C)OC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC=C)OC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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